Isochromophilone VIII
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Overview
Description
Isochromophilone VIII is a natural product found in Penicillium with data available.
Scientific Research Applications
1. Antimicrobial Properties
Isochromophilone VIII, derived from Penicillium species, has been found to exhibit antimicrobial properties. It inhibits the activity of enzymes like diacylglycerol acyltransferase and acyl-CoA: cholesterol acyltransferase, indicating potential applications in treating microbial infections or disorders involving lipid metabolism (Yang et al., 1996).
2. Potential in Hemophilia Treatment
Research has explored the role of various compounds, including isochromophilones, in hemophilia treatment. Factor VIII is a critical component in managing hemophilia, and studies on isochromophilone's effects on related biological pathways might provide insights into novel therapeutic approaches (Hedner, 2000).
3. HIV Inhibition
Isochromophilones, including this compound, have shown effectiveness in inhibiting HIV replication. Its mechanism involves blocking the gp120-CD4 binding, a crucial step in HIV's entry into cells. This suggests its potential as an antiviral agent specifically targeting HIV (Matsuzaki et al., 1995).
4. Insights into Factor VIII Activity
While not directly related to this compound, research on Factor VIII, associated with hemophilia A, can indirectly influence the understanding of this compound's potential in treating blood clotting disorders. Studies on Factor VIII's structure and function provide a framework for evaluating any therapeutic applications of this compound in blood-related pathologies (Shen et al., 2008).
Properties
CAS No. |
175773-90-7 |
---|---|
Molecular Formula |
C21H27ClO5 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-6-oxo-8,8a-dihydro-1H-isochromen-8-yl] acetate |
InChI |
InChI=1S/C21H27ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)20(27-14(4)23)21(5,25)19(24)18(16)22/h7-10,12,17,20,25H,6,11H2,1-5H3/b8-7+,13-9+ |
InChI Key |
MMOJJYPBNVVCGY-NJHPPEEMSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |
Synonyms |
5-chloro-3-(3',5'-dimethyl-1',3'--heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-6H-2-benzopyran-6-one 8-acetate isochromophilone VIII |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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